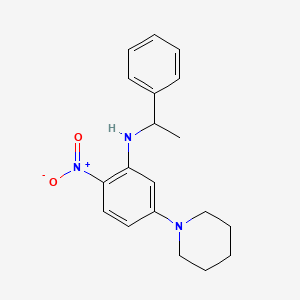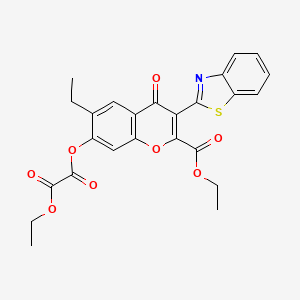![molecular formula C18H21ClN4O4S B3992645 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE](/img/structure/B3992645.png)
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE
Overview
Description
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE is a complex organic compound characterized by the presence of a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with N,N-dimethyl-3-nitroaniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its structural features.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring and the nitroaniline moiety can interact with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]benzonitrile
Uniqueness
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N,N-DIMETHYL-3-NITROANILINE is unique due to the presence of both a nitroaniline moiety and a piperazine ring substituted with a chlorobenzenesulfonyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-20(2)15-5-8-17(18(13-15)23(24)25)21-9-11-22(12-10-21)28(26,27)16-6-3-14(19)4-7-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMAUZUVSNXQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3992562.png)
![1-methyl-4-[4-(2-methylphenyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone](/img/structure/B3992564.png)


![1-[4-nitro-3-(2-pyridinylthio)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3992600.png)
![5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3992602.png)
![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}(phenyl)acetic acid](/img/structure/B3992607.png)
![4-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3992609.png)
![11-(4-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3992614.png)
methanone](/img/structure/B3992621.png)

![2-(allyloxy)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3992658.png)
![3-(2-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3992666.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B3992674.png)
